molecular formula C12H12Cl2O3 B1502163 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester CAS No. 885271-53-4

6,8-Dichloro-chroman-3-carboxylic acid ethyl ester

Cat. No.: B1502163
CAS No.: 885271-53-4
M. Wt: 275.12 g/mol
InChI Key: NOEOJNTUKMBWHM-UHFFFAOYSA-N
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Description

6,8-Dichloro-chroman-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C12H12Cl2O3 and its molecular weight is 275.12 g/mol. The purity is usually 95%.
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Biological Activity

6,8-Dichloro-chroman-3-carboxylic acid ethyl ester is a member of the chroman family, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals, particularly due to its antioxidant and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

  • Chemical Formula : C10H8Cl2O3
  • Molecular Weight : 245.08 g/mol
  • CAS Number : 83823-07-8

The structure includes a chroman ring substituted at positions 6 and 8 with chlorine atoms and a carboxylic acid ethyl ester at the 3 position. This specific substitution pattern is believed to influence its biological reactivity.

The biological activity of this compound is primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The presence of chlorine atoms may enhance its reactivity towards various biological targets, while the ethyl ester group can undergo hydrolysis to release the active carboxylic acid, further interacting with cellular components.

Antioxidant Activity

Research indicates that compounds within the chroman family exhibit significant antioxidant properties. The mechanism involves electron donation to neutralize free radicals, thereby reducing oxidative stress in biological systems.

Anti-inflammatory Properties

The compound has been studied for its potential anti-inflammatory effects. In vitro assays have shown that it can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .

Case Studies and Research Findings

  • Antioxidant Studies : In a comparative study of chroman derivatives, this compound exhibited a higher radical scavenging activity than its non-chlorinated counterparts, indicating that chlorination enhances antioxidant capacity.
  • Cytotoxicity Assays : Research involving structural analogs revealed that similar compounds induced significant cell death in cancer cell lines at concentrations as low as 0.1 mM. The findings suggest that modifications in the chroman structure can lead to improved cytotoxic effects against various cancers .
  • Inflammatory Response : A study focusing on inflammatory markers showed that derivatives of chroman compounds could significantly reduce levels of TNF-alpha and IL-6 in vitro, supporting their use in anti-inflammatory therapies .

Data Table: Biological Activity Summary

Biological ActivityObservationsReference
AntioxidantEnhanced radical scavenging activity
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntitumorSignificant cytotoxicity in cancer cells

Properties

IUPAC Name

ethyl 6,8-dichloro-3,4-dihydro-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O3/c1-2-16-12(15)8-3-7-4-9(13)5-10(14)11(7)17-6-8/h4-5,8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEOJNTUKMBWHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C(=CC(=C2)Cl)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696227
Record name Ethyl 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-53-4
Record name Ethyl 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,8-Dichloro-chroman-3-carboxylic acid ethyl ester

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